2-Ethenyl-1-methyl-1H-indole
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Overview
Description
2-Ethenyl-1-methyl-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: 2-Ethenyl-1-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as catalysts in various organic reactions .
Biology: In biological research, indole derivatives are investigated for their role in cell signaling and as potential therapeutic agents for treating diseases like cancer and microbial infections .
Medicine: Indole derivatives, including this compound, are explored for their potential use in developing new drugs. They exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, perfumes, and agrochemicals. Their unique chemical properties make them valuable in various applications .
Mechanism of Action
The mechanism of action of 2-Ethenyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors, influencing cell signaling pathways and gene expression. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Comparison with Similar Compounds
- 1H-Indole-2-carboxylic acid, 1-methyl-
- 1H-Indole, 2-methyl-
- 1H-Indole-3-carbaldehyde
Comparison: 2-Ethenyl-1-methyl-1H-indole is unique due to its ethenyl group, which imparts distinct chemical reactivity compared to other indole derivatives.
Properties
CAS No. |
29124-06-9 |
---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethenyl-1-methylindole |
InChI |
InChI=1S/C11H11N/c1-3-10-8-9-6-4-5-7-11(9)12(10)2/h3-8H,1H2,2H3 |
InChI Key |
LCPBYTRLYBMSAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C=C |
Origin of Product |
United States |
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